molecular formula C8H9NO3 B12283856 5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione

5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B12283856
M. Wt: 167.16 g/mol
InChI Key: GNUDNAYOODXBQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione involves the formation of the isoindole skeleton, which consists of a fused five-membered imide and a six-membered ring . One common method includes the ring-opening reaction of epoxy alcohols with nucleophiles such as methanol (MeOH), followed by conversion to corresponding acetate derivatives . The reaction conditions are typically thermodynamically controlled to ensure regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the isoindole structure, such as methoxydiols and acetate derivatives .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C8H9NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-2,4-6,10H,3H2,(H,9,11,12)

InChI Key

GNUDNAYOODXBQP-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC2C1C(=O)NC2=O)O

Origin of Product

United States

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